molecular formula C19H20F2N4O2 B6468116 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole CAS No. 2640866-59-5

6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole

Cat. No.: B6468116
CAS No.: 2640866-59-5
M. Wt: 374.4 g/mol
InChI Key: QTABLZKFPCJIFZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzoxazole core substituted with a fluorine atom at the 6-position. Attached to the benzoxazole is a piperidine ring, which is further functionalized with a fluorinated pyrimidinyloxy-methyl group. The pyrimidine moiety contains two methyl groups at the 2- and 6-positions and a fluorine atom at the 5-position.

Properties

IUPAC Name

6-fluoro-2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c1-11-17(21)18(23-12(2)22-11)26-10-13-5-7-25(8-6-13)19-24-15-4-3-14(20)9-16(15)27-19/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABLZKFPCJIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole typically involves a multi-step process that incorporates several key reagents and intermediates. Common synthetic routes include:

  • Fluorination: : Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or fluorine gas under controlled conditions.

  • Formation of the Benzoxazole Ring: : Cyclization reactions involving ortho-substituted anilines and carboxylic acids or esters.

  • Attachment of Piperidine and Pyrimidine Groups: : Utilizing nucleophilic substitution reactions, where piperidine and pyrimidine derivatives are introduced.

Industrial Production Methods

For large-scale production, the synthesis methods are often optimized for yield, cost, and environmental considerations. This might involve continuous flow synthesis, use of catalytic systems to reduce reaction times, and employing green chemistry principles to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, to form sulfoxides or sulfones.

  • Reduction: : Reductive processes may include the use of hydrogen gas or reducing agents such as sodium borohydride, targeting specific functional groups for reduction.

  • Substitution: : Common substitution reactions involve electrophiles or nucleophiles displacing groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

Products depend on the nature of the reaction:

  • Oxidation: : Formation of higher oxidation state products like sulfones.

  • Reduction: : Production of corresponding alcohols or amines.

  • Substitution: : Generation of diverse derivatives based on the substituent introduced.

Scientific Research Applications

6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole finds applications across various fields:

  • Chemistry: : Used as a building block for the synthesis of complex molecules and materials.

  • Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to proteins or enzymes and modulating their activity. Pathways may include inhibition or activation of enzymatic functions, interference with cell signaling mechanisms, or disruption of cellular structures. Specific pathways and targets vary based on the compound's context of use in biological or medical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules. Below is a systematic comparison based on substituent variations, pharmacological relevance, and physicochemical properties inferred from analogs in the provided evidence.

Core Heterocycle Modifications

Benzoxazole vs. Imidazo-Pyridazine
  • Target Compound: The benzoxazole core contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets.
  • Analog () : The compound 6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one replaces benzoxazole with imidazo-pyridazine. This modification introduces additional nitrogen atoms, altering solubility and hydrogen-bonding capacity .
Pyrimidine Substituents
  • Target Compound : The 5-fluoro-2,6-dimethylpyrimidin-4-yl group provides steric bulk and lipophilicity. Fluorine may enhance membrane permeability and resistance to oxidative metabolism .
  • Analog () : 2-(2,6-Difluorophenyl)-N-(4-((2S,5S)-2,5-dimethylpiperazin-1-yl)pyridin-3-yl)imidazo[1,5-b]pyridazin-7-amine features a difluorophenyl group instead of fluoropyrimidine. The difluoro substitution increases electronegativity but reduces steric hindrance compared to dimethylpyrimidine .

Piperidine-Linked Functional Groups

Target Compound

The piperidine ring is substituted with a pyrimidinyloxy-methyl group. This linker may confer conformational flexibility, enabling optimal binding to target proteins .

Analog ()

The compound 1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl}piperidine-4-carboxylic acid replaces the pyrimidinyloxy-methyl group with a carboxylic acid.

Fluorination Patterns

Fluorine atoms are critical in modulating bioavailability and target affinity:

  • Target Compound : Dual fluorination (benzoxazole and pyrimidine) balances lipophilicity and electronic effects.
  • Analog (): 8-{[4-(Morpholin-4-yl)phenyl]amino}-6-(piperidin-3-yloxy)-1,2-dihydro-2,7-naphthyridin-1-one lacks fluorine but includes morpholine, enhancing solubility at the expense of metabolic stability .

Data Table: Structural and Hypothesized Properties

Compound Core Structure Key Substituents Hypothesized LogP Potential Applications
Target Compound Benzoxazole 6-Fluoro, pyrimidinyloxy-methyl ~3.5 Kinase inhibition, CNS targets
Compound Imidazo-pyridine Chloro, carboxylic acid ~2.8 Soluble enzyme inhibitors
Compound Imidazo-pyridazine Fluorophenyl, pyrrolidine ~4.1 Anticancer agents
Compound Imidazo-pyridazin Difluorophenyl, dimethylpiperazine ~3.9 Anti-inflammatory agents

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Metabolic Stability: Fluorination and methyl groups in the target compound likely reduce CYP450-mediated metabolism compared to non-fluorinated analogs .
  • Solubility Challenges : The pyrimidinyloxy-methyl group may limit aqueous solubility, necessitating formulation optimization (e.g., salt formation) .

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